Suzuki-Miyaura Cross-Coupling Reaction: This method utilizes 5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile reacting with a suitable boronic acid or boronate in the presence of a palladium catalyst. [] This method allows for the introduction of various substituents at the 3-position of the pyrazolo[1,5-a]pyrimidine ring.
Chlorination and Amination: This method involves the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine. This specific derivative is achieved by chlorinating and aminating 3-(2,4-dichlorophenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol. [, ]
Multistep Synthesis from (S)-Boc-alanine: A four-step synthesis utilizes (S)-N-Boc-alanine as a starting material, forming a pyrimidine ring through cyclization with N,N-1,3-dinucleophiles, and then removing the Boc protecting group. [, ]
SNAr Reactions: The chlorine atom at the 5-position of 5-chloropyrazolo[1,5-a]pyrimidin-7-amine can undergo nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various nucleophiles, such as amines and thiols, leading to a wide range of substituted derivatives. []
Suzuki-Miyaura Cross-Coupling Reactions: As mentioned in the synthesis section, this palladium-catalyzed reaction can introduce aryl and heteroaryl substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring. [, ]
Reductive Azo Cleavage: 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines, derived from 5-chloropyrazolo[1,5-a]pyrimidin-7-amine, can undergo palladium-catalyzed reductive azo cleavage. This reaction is valuable for synthesizing 1,2-diamines, which are versatile building blocks in the development of fused heteroaromatic systems like pyrazolo[5,1-b]purines. []
Tubulin Inhibition: Some triazolopyrimidines, structurally similar to 5-chloropyrazolo[1,5-a]pyrimidin-7-amine, exhibit anticancer activity through a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization but do not compete with paclitaxel for binding. Instead, they inhibit the binding of vinca alkaloids to tubulin. []
Inhibition of Mycobacterial ATP Synthase: Certain pyrazolo[1,5-a]pyrimidine derivatives act as potent inhibitors of mycobacterial ATP synthase, making them potential candidates for treating Mycobacterium tuberculosis. []
Antagonism of Adenosine Receptors: Many derivatives of 5-chloropyrazolo[1,5-a]pyrimidin-7-amine act as antagonists for adenosine receptors, specifically A2A receptors, with high selectivity. These compounds show promise in treating movement disorders like Parkinson's disease and depression. [, , , , , , ]
Anticancer Activity:* Triazolopyrimidines, structurally similar to 5-chloropyrazolo[1,5-a]pyrimidin-7-amine, have shown promise as anticancer agents. [, ] Their ability to inhibit tubulin polymerization and overcome resistance mechanisms associated with multidrug resistance transporter proteins makes them promising candidates for further development.
Anti-Mycobacterial Activity:* Research has shown that 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, a class of compounds containing the 5-chloropyrazolo[1,5-a]pyrimidin-7-amine core, possess potent anti-mycobacterial activity. [] These compounds have demonstrated in vitro inhibition of Mycobacterium tuberculosis growth.
Inhibitors of Mycobacterium tuberculosis ATP Synthase:* Derivatives of 5-chloropyrazolo[1,5-a]pyrimidin-7-amine have been identified as potential inhibitors of Mycobacterium tuberculosis ATP synthase. [, ] Targeting this essential enzyme offers a novel approach for developing new tuberculosis treatments.
Building Block for Novel Compounds:* The chemical reactivity of 5-chloropyrazolo[1,5-a]pyrimidin-7-amine, particularly its susceptibility to SNAr reactions and Suzuki-Miyaura cross-coupling reactions, allows for the generation of diverse libraries of compounds. [, , ] This makes it a valuable building block in medicinal chemistry for exploring new chemical space and developing novel therapeutics.
Radiotracers for Mapping A2A Receptors:* Several pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives, structurally related to 5-chloropyrazolo[1,5-a]pyrimidin-7-amine, have been radiolabeled with fluorine-18 or iodine-123 for use as PET and SPECT radiotracers. [] These tracers enable the non-invasive mapping of adenosine A2A receptors in the brain, aiding in the development of new treatments for neurological disorders.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0